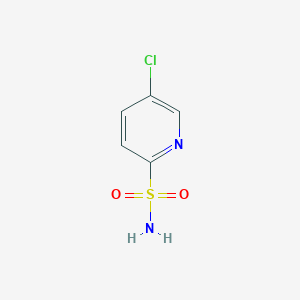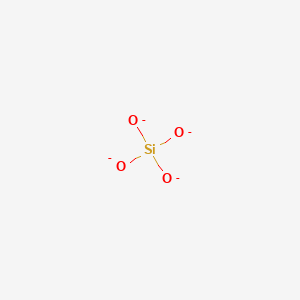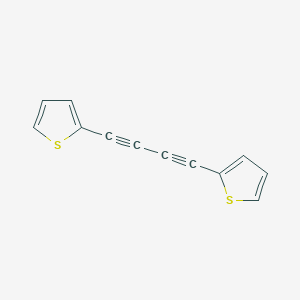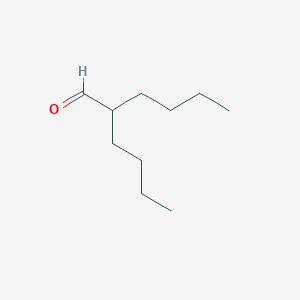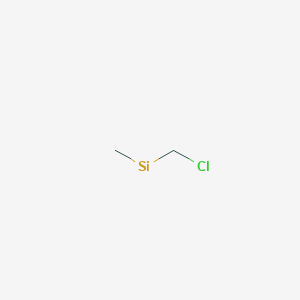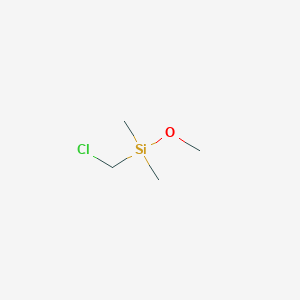
Chloromethylmethoxydimethylsilane
Übersicht
Beschreibung
Chloromethylmethoxydimethylsilane is a compound that is not directly mentioned in the provided papers. However, the papers discuss various chloromethylsilanes and their derivatives, which can provide insights into the properties and reactions of chloromethylmethoxydimethylsilane by analogy. These compounds are typically used in organic synthesis and materials science due to their reactivity and ability to form various structures through sol-gel processes and other reactions .
Synthesis Analysis
The synthesis of chloromethylsilanes and their derivatives often involves the reaction of chlorodimethylsilane with other reagents. For example, the InCl3-catalyzed reaction of alcohols with chlorodimethylsilane in the presence of benzil can selectively produce organic chlorides . Similarly, by heating dichlorodimethylsilane with nonamethylcyclotrisilazane, an equilibrium can be formed between chloroterminated N-methyldimethylsilazane chains and cyclic structures . These methods demonstrate the versatility of chloromethylsilanes in synthesis.
Molecular Structure Analysis
The molecular structure of chloromethylsilanes can be complex, with the possibility of forming pentacoordinated silicon with Si ← Cl coordinate bonds, as evidenced by X-ray studies . The molecular structure of chlorodimethylsilane has been determined using Fourier transform microwave spectroscopy, providing detailed information on bond lengths and angles . These studies help in understanding the three-dimensional arrangement of atoms in chloromethylsilanes and their derivatives.
Chemical Reactions Analysis
Chloromethylsilanes undergo various chemical reactions, including intramolecular rearrangements and nucleophilic substitutions. For instance, (chloromethyl)pentamethyldisilane can rearrange with sodium ethoxide to form alkoxypentamethyldisilylmethanes . The presence of surface chloromethyl groups in chloromethyltrimethoxysilane-derived aerogels allows for functionalization through nucleophilic substitution reactions . The thermal rearrangement of chloromethylsilanes has been studied theoretically, showing that these compounds can rearrange via a double-three-membered-ring transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylsilanes are influenced by their molecular structure and the substituents attached to the silicon atom. Gas-phase electron diffraction and ab initio molecular orbital calculations have been used to determine the structure, conformational composition, and torsional potential of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane . These studies provide valuable information on the conformational preferences and potential energy surfaces of chloromethylsilanes, which are important for understanding their reactivity and properties in various applications.
Wissenschaftliche Forschungsanwendungen
Surface Modification of Nanostructured Ceramic Membranes
Chloromethylmethoxydimethylsilane has been explored in the field of membrane science. One study focused on the surface modification of nanostructured ceramic membranes for applications in direct contact membrane distillation. This research utilized various silanes, including trichloromethylsilane, to make the membranes hydrophobic, suitable for distillation processes. The study's findings highlighted the effectiveness of these surface treatments in modifying membrane surface chemistry, essential for improving membrane efficiency in direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).
Polyethylene Surface Modification
Another research domain where chloromethylmethoxydimethylsilane has been applied is in the modification of polyethylene surfaces. This material is widely used in medicine and water industries. A study investigated the influence of various organosilanes, including dimethoxydimethylsilane, on bacterial cell attachment and biofilm formation on polyethylene. The research concluded that chemically modified materials with dimethoxydimethylsilane exhibited better anti-adhesive and antibacterial characteristics compared to native surfaces (Kręgiel & Niedzielska, 2014).
Surface Passivation for Single-Molecule Studies
In the field of molecular biology, chloromethylmethoxydimethylsilane derivatives have been used for surface passivation in single-molecule studies. Research demonstrated that surfaces treated with dichlorodimethylsilane, a related compound, effectively prevented nonspecific binding of biomolecules. This treatment was simple, inexpensive, and did not affect the behavior and activities of tethered biomolecules, making it a valuable tool in single-molecule imaging and studies (Hua et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
chloromethyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClOSi/c1-6-7(2,3)4-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLOBFDVTWIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339987 | |
| Record name | Dimethyl(chloromethyl)methoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl(dimethyl)methoxysilane | |
CAS RN |
18143-33-4 | |
| Record name | (Chloromethyl)methoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)methoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(chloromethyl)methoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)(methoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silane, (chloromethyl)methoxydimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







